octane-3,6-diol

Description

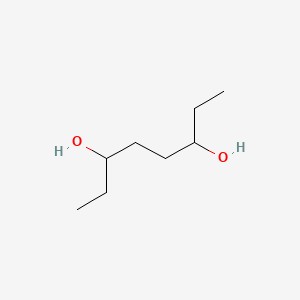

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885264 | |

| Record name | 3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24434-09-1 | |

| Record name | 3,6-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24434-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024434091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Octanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,6S)-Octane-3,6-diol

Abstract

(3S,6S)-Octane-3,6-diol is a C₂-symmetric chiral diol that serves as a valuable building block (synthon) in the stereoselective synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its defined stereochemistry is crucial for creating enantiomerically pure substances, as different stereoisomers of a molecule can possess markedly different biological activities.[2] This guide provides a comprehensive technical overview of the core strategies for the stereoselective synthesis of (3S,6S)-octane-3,6-diol, focusing on the causality behind experimental choices, detailed protocols, and the validation systems inherent to robust synthetic methodologies.

Introduction: The Significance of C₂-Symmetry in Chiral Building Blocks

The molecule 3,6-octanediol has two stereocenters at the C3 and C6 positions, giving rise to three possible stereoisomers: the enantiomeric pair (3R,6R)- and (3S,6S)-octane-3,6-diol, and the achiral meso-(3R,6S)-octane-3,6-diol.[2] The (3S,6S) isomer belongs to a class of C₂-symmetric molecules, which are highly prized in asymmetric synthesis. This symmetry can simplify synthetic planning and often leads to high levels of stereocontrol in subsequent reactions where the diol is used as a chiral auxiliary or ligand. The primary challenge lies in developing synthetic routes that can construct both stereocenters simultaneously and with high fidelity, avoiding the formation of diastereomeric and enantiomeric impurities.

This document will explore two primary, field-proven strategies for achieving this: the reagent-controlled asymmetric reduction of a prochiral diketone and the enzymatic kinetic resolution of a racemic diol mixture.

Strategic Overview of Synthetic Pathways

The synthesis of a specific stereoisomer like (3S,6S)-octane-3,6-diol requires a robust strategy to control the absolute configuration at two distinct centers. The following diagram outlines the divergent approaches that will be discussed.

Caption: Divergent strategies for the synthesis of (3S,6S)-octane-3,6-diol.

In-Depth Methodology I: Asymmetric Reduction via CBS Catalysis

The most direct and elegant approach to (3S,6S)-octane-3,6-diol is the asymmetric reduction of the prochiral precursor, octane-3,6-dione. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5]

Mechanistic Rationale and Stereocontrol

The CBS catalyst, derived from the natural amino acid proline, functions as a chiral Lewis acid.[4][6] The mechanism, which accounts for the high enantioselectivity, involves a pre-transition state complex where the catalyst, borane, and the ketone substrate are all coordinated.

-

Catalyst-Borane Coordination: The nitrogen atom of the oxazaborolidine ring acts as a Lewis base, coordinating to the borane (BH₃) reducing agent. This activates the borane, making it a more potent hydride donor.

-

Ketone Coordination: The boron atom within the catalyst ring acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. For steric reasons, the larger substituent of the ketone (the propyl group) orients away from the bulky group on the catalyst.

-

Intramolecular Hydride Transfer: The activated borane delivers a hydride to one specific face of the coordinated carbonyl. The rigid, chair-like transition state ensures that the hydride transfer occurs with high stereoselectivity, generating the alcohol with a predictable configuration.

Using the (S)-CBS catalyst directs the formation of the (S)-alcohol. For the C₂-symmetric octane-3,6-dione, this process occurs at both carbonyls, ideally yielding the (3S,6S)-diol.

Caption: Logical workflow of the CBS reduction mechanism.

Experimental Protocol: CBS Reduction of Octane-3,6-dione

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Octane-3,6-dione

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[7]

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add octane-3,6-dione (1.0 eq). Dissolve in anhydrous THF (approx. 0.1 M concentration).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise. Stir for 15 minutes.

-

Reducing Agent Addition: Add BMS (1.2 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The presence of water must be strictly avoided as it can significantly decrease the enantiomeric excess.[3]

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Workup: Warm the mixture to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (3S,6S)-octane-3,6-diol as a colorless oil or white solid.

-

Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data and Performance

The CBS reduction is known for its high selectivity across a range of substrates.[3]

| Parameter | Typical Value | Rationale/Causality |

| Catalyst Loading | 5-10 mol% | Sufficient to ensure a high rate of the catalyzed pathway over the slow, non-selective background reduction. |

| Temperature | -20 °C to 0 °C | Lower temperatures generally enhance enantioselectivity by favoring the more ordered transition state.[3] |

| Enantiomeric Excess (ee) | >95% | The rigid chiral environment of the catalyst-substrate complex effectively shields one face of the carbonyl. |

| Yield | 80-95% | The reaction is generally high-yielding, though this is dependent on careful execution of the anhydrous conditions and workup. |

In-Depth Methodology II: Enzymatic Kinetic Resolution (EKR)

An alternative strategy begins with a racemic mixture of (3R,6R)- and (3S,6S)-octane-3,6-diol, which can be prepared by a standard, non-chiral reduction of octane-3,6-dione (e.g., using NaBH₄). Enzymatic kinetic resolution (EKR) exploits the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[8][9]

Principle of Enantioselective Acylation

Lipases are enzymes that catalyze the hydrolysis of esters. In an organic solvent, this reaction can be reversed to perform enantioselective acylation. When a racemic diol is presented with an acyl donor (e.g., vinyl acetate), the enzyme's chiral active site will only accommodate one of the diol's enantiomers for the acylation reaction.

For instance, Candida antarctica Lipase B (CALB) might selectively acylate the (3R,6R)-diol, leaving the desired (3S,6S)-diol unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining starting material. At this point, the mixture contains the unreacted (3S,6S)-diol and the acylated (3R,6R)-diol, which can be easily separated due to their different chemical properties (e.g., polarity).

Experimental Protocol: Lipase-Catalyzed Resolution

Materials:

-

rac-(3R,6R/3S,6S)-Octane-3,6-diol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Vinyl Acetate (acyl donor)

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

Reaction Setup: To a flask, add the racemic octane-3,6-diol (1.0 eq) and dissolve it in the anhydrous solvent.

-

Enzyme and Reagent Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate) and vinyl acetate (0.5-0.6 eq). Using a slight excess of the acyl donor relative to the target 50% conversion can be beneficial, but a large excess should be avoided.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by GC or HPLC to track the consumption of the starting material.

-

Termination: When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate to remove the solvent and excess vinyl acetate. The resulting mixture contains the desired (3S,6S)-diol and the mono-acylated (3R,6R)-diol. These can be separated by flash column chromatography. The higher polarity of the diol allows it to be separated from the less polar ester.

-

Hydrolysis (Optional): If the (3R,6R)-enantiomer is also desired, the separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to recover the (3R,6R)-diol.

Advantages and Limitations

| Aspect | Analysis |

| Advantages | - High Selectivity: Enzymes often provide exceptionally high enantioselectivity (>99% ee).- Mild Conditions: Reactions are run at or near room temperature, preserving sensitive functional groups.- Sustainability: Enzymes are biodegradable catalysts, and immobilization allows for reuse. |

| Limitations | - Maximum Yield of 50%: The primary drawback of any kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.- Separation Required: Requires a robust separation of the product from the reacted enantiomer.- Reaction Time: Enzymatic reactions can sometimes be slower than traditional chemical methods. |

Conclusion

The stereoselective synthesis of (3S,6S)-octane-3,6-diol can be effectively achieved through several advanced methodologies. The choice of strategy depends on the specific requirements of the researcher or organization.

-

Asymmetric Catalysis (CBS Reduction): This approach is highly efficient for directly producing the target enantiomer with high yield and excellent enantioselectivity from a simple prochiral precursor. It represents a more atom-economical pathway.

-

Enzymatic Kinetic Resolution: This method offers unparalleled selectivity under mild, environmentally benign conditions. While the theoretical yield is limited to 50%, it is an excellent choice when ultimate enantiopurity is the primary goal and the starting racemic material is readily accessible.

Both pathways represent robust, reliable, and scalable solutions for obtaining this critical chiral building block, enabling further advancements in drug discovery and materials science.

References

- 1. cphi-online.com [cphi-online.com]

- 2. benchchem.com [benchchem.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. CBS Catalysts [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

physical properties of octane-3,6-diol isomers

An In-depth Technical Guide to the Physical Properties of Octane-3,6-diol Isomers

Introduction: Beyond the Formula

This compound (C₈H₁₈O₂) is a bifunctional molecule whose simple linear formula belies a significant degree of structural complexity.[1][2] The presence of two hydroxyl groups imparts polarity and the capacity for hydrogen bonding, which dictates properties such as high boiling points and water solubility compared to analogous alkanes. However, the true utility and challenge of this molecule in advanced applications, particularly in pharmaceutical and chiral synthesis, lie in its stereochemistry. The carbon atoms at positions 3 and 6 are stereocenters, giving rise to multiple, distinct stereoisomers.[3]

For researchers in drug development and materials science, understanding the unique physical properties of each individual isomer is not an academic exercise; it is a prerequisite for success. Differences in properties like melting point and solubility between isomers can profoundly impact crystal packing, dissolution rates, bioavailability, and purification strategies. This guide provides a comprehensive overview of the core physical properties of this compound stereoisomers, grounded in authoritative data and supplemented with field-proven experimental protocols for their validation.

The Stereoisomers of this compound: A Structural Overview

The two chiral centers at the C3 and C6 positions of this compound give rise to three distinct stereoisomers: a pair of enantiomers and an achiral meso compound.[3]

-

(3R,6R)- and (3S,6S)-Octane-3,6-diol: These two molecules are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, density) but differ in their interaction with plane-polarized light (optical activity).[3]

-

(3R,6S)-Octane-3,6-diol (meso): This isomer possesses an internal plane of symmetry. Despite having two stereocenters, the molecule as a whole is achiral and therefore optically inactive. As a diastereomer of the (3R,6R) and (3S,6S) pair, its physical properties are distinct.[3]

The relationship between these isomers is fundamental to their handling, separation, and application.

Caption: Relationship between the stereoisomers of this compound.

Comparative Analysis of Core Physical Properties

The spatial arrangement of the hydroxyl groups in each isomer dictates the efficiency of intermolecular forces, primarily hydrogen bonding, leading to measurable differences in their macroscopic physical properties. Data for the racemic mixture or non-specified isomers often represents an average or the properties of the most accessible form, while isomer-specific data is critical for chiral applications.

Quantitative Data Summary

The following table consolidates available quantitative data for the isomers of this compound. It is important to note that the enantiomers, (3R,6R) and (3S,6S), are expected to have identical physical properties.

| Property | (3R,6R)-Octane-3,6-diol | (3S,6S)-Octane-3,6-diol | Racemic/Unspecified | Unit | Source(s) |

| Melting Point | 49 - 53 | (Identical to (3R,6R)) | Not Available | °C | [][5] |

| Boiling Point | 240.8 (at 760 mmHg) | 240.8 (at 760 mmHg) | 240.8 (at 760 mmHg) | °C | [1][][6] |

| Density | 0.935 | 0.935 | 0.935 | g/cm³ | [1][][6] |

| Refractive Index | Not Available | Not Available | 1.45 | - | [1] |

| Flash Point | Not Available | Not Available | 124.5 | °C | [1] |

| Molecular Weight | 146.23 | 146.23 | 146.23 | g/mol | [1][7] |

Note: Data for the meso isomer is not widely available in public literature, highlighting a potential area for further research.

Experimental Workflows for Property Validation

To ensure the scientific integrity of any data, a robust, self-validating workflow is essential. The physical properties of an isomer can only be reliably measured if its stereochemical purity is first confirmed. The following workflow illustrates the logical progression from a stereoisomeric mixture to validated, isomer-specific data.

Caption: Logical workflow for isomer separation and property validation.

Protocol 1: Chiral HPLC for Isomer Separation and Purity Assessment

Causality: Before any physical property can be measured, the stereoisomeric purity of the sample must be established. Enantiomers cannot be separated by standard chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[8][9] This step is the cornerstone of a self-validating system.

Methodology:

-

Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® series), is a robust starting point for diol separations.

-

Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). An initial screening condition could be 95:5 (v/v) hexane:isopropanol. The modifier percentage is critical; it influences the hydrogen bonding interactions between the analyte and the CSP.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

-

Instrumentation Setup:

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25 °C. Temperature control is crucial for reproducible retention times.

-

Use a UV detector set to a low wavelength (e.g., 210 nm), as diols lack a strong chromophore.

-

-

Analysis: Inject 10 µL of the prepared sample. A successful separation will yield two distinct peaks for the (3R,6R) and (3S,6S) enantiomers and a separate peak for the meso diastereomer if present.

-

Validation: The purity of each collected fraction can be determined by calculating the peak area. For a fraction to be considered "pure" for subsequent analysis, its enantiomeric excess (ee) should be >99%.

Protocol 2: Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1 °C). Impurities, including the presence of other stereoisomers, disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Methodology:

-

Sample Preparation: Ensure the purified isomer sample from Protocol 1 is completely dry and free of solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp range, such as 49.5-50.5 °C, validates the high purity of the sample.

Protocol 3: Micro-Boiling Point Determination

Causality: The boiling point reflects the strength of intermolecular forces in the liquid state. This micro-method is ideal for small, valuable samples of purified isomers and avoids the need for larger distillation setups.

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 10 x 75 mm) to a thermometer with the bulb of the thermometer level with the bottom of the test tube.

-

Add 0.2-0.3 mL of the purified liquid isomer to the test tube.

-

Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

-

Heating: Immerse the assembly in a heating bath (e.g., a silicone oil bath). Begin heating the bath gently while stirring.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary expands and is replaced by the vapor of the liquid.

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles emerges. Then, turn off the heat and allow the bath to cool slowly.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Implications in Research and Drug Development

The distinct physical properties of stereoisomers have profound practical consequences:

-

Drug Formulation: The meso form of a compound, being a diastereomer of the chiral pair, will have different solubility and melting point characteristics. This can affect the choice of solvents, excipients, and the overall stability of a drug formulation.

-

Purification and Manufacturing: The ability to crystallize one diastereomer while another remains in solution is a classical separation technique. Knowledge of isomer-specific solubility is key to designing efficient, large-scale purification protocols.

-

Bioavailability: Differences in solubility can directly impact the dissolution rate of an active pharmaceutical ingredient (API) in the gastrointestinal tract, thereby affecting its absorption and overall bioavailability.

Conclusion

The physical properties of this compound are inextricably linked to its stereochemistry. While the enantiomeric pair, (3R,6R) and (3S,6S), share identical physical characteristics, they differ significantly from their diastereomeric meso counterpart. For scientists and researchers, treating "this compound" as a single entity is insufficient for high-stakes applications. A rigorous, validated approach, beginning with chiral separation and followed by precise characterization of each pure isomer, is imperative. The data and protocols presented in this guide provide a foundational framework for achieving this level of scientific accuracy, enabling more robust and reproducible outcomes in synthesis, drug development, and materials science.

References

- 1. This compound | 24434-09-1 [chemnet.com]

- 2. 3,6-octanediol [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 5. (3R,6R)-3,6-Octanediol | 129619-37-0 | TCI AMERICA [tcichemicals.com]

- 6. (3S,6S)-Octane-3,6-diol [myskinrecipes.com]

- 7. (3R,6R)-3,6-Octanediol | C8H18O2 | CID 2734541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult… [ouci.dntb.gov.ua]

An In-depth Technical Guide to Octane-3,6-diol: Properties, Synthesis, Analysis, and Applications in Drug Development

Introduction

Octane-3,6-diol is a long-chain aliphatic diol that has garnered interest within the scientific community, particularly for its potential applications in drug development and materials science. Its unique molecular structure, featuring two hydroxyl groups on an eight-carbon backbone, imparts a combination of hydrophilic and lipophilic characteristics. This amphiphilicity is key to its utility in various formulations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, stereoselective synthesis, analytical methodologies, and its emerging role in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Chemical and Physical Properties of this compound

This compound exists as a racemic mixture and as distinct stereoisomers. The Chemical Abstracts Service (CAS) has assigned different numbers to these forms, which is a critical distinction for researchers, especially in the context of stereoselective synthesis and chiral applications. The (3R,6R)-enantiomer, for instance, is often utilized as a chiral ligand in asymmetric synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| CAS Number (Racemic) | 24434-09-1 | [2] |

| CAS Number ((3R,6R)-isomer) | 129619-37-0 | [1] |

| CAS Number ((3S,6S)-isomer) | 136705-66-3 | [3] |

| Appearance | Off-white needle-like crystals (for (3R,6R)-isomer) | |

| Boiling Point | 240.8 °C at 760 mmHg | [3] |

| Melting Point | 49-51 °C (for (3R,6R)-isomer) | |

| Density | 0.935 g/cm³ | [3] |

| Vapor Pressure | 0.00645 mmHg at 25°C | [2] |

| pKa | 14.86 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in organic solvents and water. | [4] |

Stereoselective Synthesis of (3R,6R)-Octane-3,6-diol

The synthesis of enantiomerically pure diols is of significant interest for applications in asymmetric catalysis and the development of chiral drugs.[5][6] A reliable method for the synthesis of (3R,6R)-octane-3,6-diol involves the stereoselective reduction of 4-octyne-3,6-diol. This approach provides high enantiomeric excess, which is crucial for its application as a chiral auxiliary.

Experimental Protocol: Stereoselective Reduction

This protocol is adapted from established methodologies for the asymmetric hydrogenation of alkynes.

Diagram of the Synthesis Workflow:

Caption: Workflow for the stereoselective synthesis of (3R,6R)-octane-3,6-diol.

Materials:

-

4-Octyne-3,6-diol

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(R,R)-Et-DuPhos (1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane)

-

Methanol (anhydrous and degassed)

-

Hydrogen gas (high purity)

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos in anhydrous, degassed methanol. Stir the solution at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.

-

Reaction: To the catalyst solution, add a solution of 4-octyne-3,6-diol in anhydrous, degassed methanol.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) throughout the reaction. Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The disappearance of the starting material (4-octyne-3,6-diol) indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3R,6R)-octane-3,6-diol.

Purification of this compound

The purification of diols is critical to remove any unreacted starting materials, byproducts, or catalysts. For this compound, a combination of distillation and treatment with an acidic resin can be employed for achieving high purity.

Experimental Protocol: Purification

1. Distillation:

-

Rationale: Distillation is effective for separating compounds with different boiling points. This is a primary method for purifying the synthesized this compound from lower or higher boiling impurities.

-

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gradually and collect the fraction that distills at the boiling point of this compound (approximately 240.8 °C at atmospheric pressure). The distillation can be performed under reduced pressure to lower the boiling point and prevent thermal decomposition.

-

2. Acidic Resin Treatment for Removal of Cyclic Impurities:

-

Rationale: The synthesis of linear diols can sometimes be accompanied by the formation of cyclic ether byproducts. An acidic resin can selectively convert these cyclic impurities into compounds with significantly different boiling points, facilitating their removal by a subsequent distillation.

-

Procedure:

-

Mix the distilled this compound with an acidic resin (e.g., a sulfonated divinylbenzene/styrene copolymer) in a reaction flask.

-

Heat the mixture with stirring for a defined period (e.g., 1-2 hours) at a moderate temperature (e.g., 100-140 °C).

-

Filter the mixture to remove the resin.

-

The treated this compound can be further purified by distillation as described above.

-

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

GC-MS Analysis

Diagram of the GC-MS Workflow:

Caption: Workflow for the GC-MS analysis of this compound.

Protocol:

-

Rationale: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Derivatization of the hydroxyl groups to their trimethylsilyl (TMS) ethers increases the volatility and thermal stability of the diol, leading to improved chromatographic peak shape and mass spectral fragmentation.[7]

-

Sample Preparation (Derivatization):

-

To a known amount of the this compound sample in a vial, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

HPLC Analysis

Protocol:

-

Rationale: HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For diols, both normal-phase and reversed-phase chromatography can be employed. A diol-based stationary phase can offer unique selectivity for polar analytes.[8][9]

-

HPLC Conditions (Reversed-Phase):

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the diol has some UV absorbance or if derivatized. Evaporative Light Scattering Detector (ELSD) is also a suitable option for non-chromophoric analytes.

-

Injection Volume: 10-20 µL.

-

Applications in Drug Development

Long-chain aliphatic diols, such as this compound, are gaining traction in the pharmaceutical industry due to their favorable physicochemical properties and biocompatibility.[10][11] Their utility spans from serving as chiral building blocks to functioning as key excipients in advanced drug delivery systems.

Chiral Building Blocks in Asymmetric Synthesis

The enantiomers of this compound, particularly the (3R,6R) and (3S,6S) forms, are valuable chiral auxiliaries and ligands in asymmetric synthesis.[5][12]

-

Causality: The C₂-symmetry and the defined stereochemistry of these diols allow for the creation of a chiral environment around a metal center when used as ligands in catalytic reactions. This chiral pocket directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.

Excipients in Drug Formulations

The amphiphilic nature of this compound makes it a promising excipient in various pharmaceutical formulations, especially for topical and transdermal drug delivery.

-

Penetration Enhancer: Long-chain diols can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier (stratum corneum).[13]

-

Mechanism of Action: The proposed mechanism involves the disruption of the highly ordered lipid lamellae of the stratum corneum. The lipophilic alkyl chain of the diol can intercalate into the lipid bilayers, increasing their fluidity and creating transient pores. The hydrophilic hydroxyl groups can interact with the polar head groups of the lipids, further disorganizing the barrier. This reversible disruption of the skin's barrier function allows for enhanced permeation of the API.[14][15]

-

-

Solubilizing Agent: The dual hydrophilic-lipophilic character of this compound enables it to act as a co-solvent, improving the solubility of poorly water-soluble drugs in topical formulations.

-

Component of Biodegradable Polymers: Diols are fundamental building blocks in the synthesis of polyesters. Long-chain diols like this compound can be copolymerized with dicarboxylic acids to create biodegradable and biocompatible polymers for controlled drug release applications and tissue engineering scaffolds.[16][17][18] The length of the diol's carbon chain influences the polymer's properties, such as its hydrophobicity, degradation rate, and mechanical strength.

Safety and Handling

Based on available safety data for similar diols, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

-

Storage: Store in a tightly closed container in a cool, dry place.

It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

This compound is a molecule with significant potential, particularly in the realm of drug development. Its well-defined chemical and physical properties, coupled with the availability of stereoselective synthetic routes, make it a valuable tool for researchers. The ability of its chiral isomers to act as effective ligands in asymmetric synthesis addresses the critical need for enantiomerically pure pharmaceuticals. Furthermore, its role as a penetration enhancer and a component of biodegradable polymers highlights its utility in advanced drug delivery systems. As research continues to uncover the full extent of its capabilities, this compound is poised to become an increasingly important component in the development of innovative and effective therapeutic solutions.

References

- 1. This compound | CAS 129619-37-0 [matrix-fine-chemicals.com]

- 2. Page loading... [guidechem.com]

- 3. (3S,6S)-Octane-3,6-diol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 8. hawach.com [hawach.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1,8-Octanediol - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Challenges of Chiral Diols: A Technical Guide to Solubility and Stability Studies

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. Among the vast array of chiral molecules, diols represent a significant class of compounds whose physicochemical properties, particularly solubility and stability, present unique challenges. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for navigating these complexities. Drawing upon field-proven insights and established scientific principles, this document outlines the causality behind experimental choices and describes self-validating protocols to ensure data integrity.

The Significance of Chirality in Diols

Chiral diols, molecules containing two hydroxyl groups attached to a stereogenic center, are pivotal structural motifs in numerous active pharmaceutical ingredients (APIs). The spatial arrangement of these hydroxyl groups can profoundly influence a molecule's interaction with biological targets, leading to significant differences in pharmacological activity between enantiomers.[1] Consequently, a thorough understanding of the solubility and stability of the desired enantiomer is paramount for successful drug development.

The journey from a promising chiral diol candidate to a viable drug product is paved with meticulous experimental work. Early-stage characterization of solubility and stability profiles can mitigate risks, inform formulation strategies, and ultimately, accelerate the development timeline. This guide provides a systematic approach to these critical studies.

Foundational Knowledge: Pre-Solubility and Solid-State Characterization

Before embarking on solution-based studies, a comprehensive understanding of the solid-state properties of the chiral diol is essential. The crystalline form of a compound dictates its intrinsic solubility and physical stability.

The Importance of Solid-State Analysis

Different polymorphic forms, solvates, and hydrates of a chiral diol can exhibit distinct solubilities and stabilities. Therefore, a thorough solid-state characterization is the bedrock of any reliable solubility and stability program. Key techniques include:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

-

Solid-State NMR (ssNMR): To probe the local environment of atoms within the crystal lattice, which can be particularly useful in identifying and quantifying chiral impurities.[2]

-

Vibrational Spectroscopy (FTIR/Raman): To identify functional groups and compare polymorphic forms.

The interplay between the solid state and chirality is a complex but crucial area of study. The arrangement of molecules in a crystal lattice can be influenced by their chirality, leading to different packing efficiencies and, consequently, different physical properties.[3][4]

Delving into the Solution: Solubility Studies

A drug's therapeutic effect is contingent upon its ability to dissolve in physiological fluids. Therefore, accurately determining the solubility of a chiral diol is a cornerstone of pre-formulation and formulation development.

Equilibrium Solubility: The Gold Standard

Equilibrium solubility determination provides the most accurate measure of a compound's solubility in a given solvent system. The fundamental principle involves allowing the solid compound to reach equilibrium with the solvent, followed by quantifying the concentration of the dissolved solute.

-

Preparation: Add an excess amount of the chiral diol to a known volume of the desired solvent (e.g., water, buffers of different pH, biorelevant media) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The absence of a change in concentration over successive time points confirms equilibrium.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved chiral diol using a validated analytical method.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=2];

} caption { label = "Workflow for Equilibrium Solubility Determination"; fontsize = 12; } enddot

Caption: Workflow for Equilibrium Solubility Determination

Factors Influencing Solubility

The solubility of a chiral diol is not an intrinsic constant but is influenced by several factors:

-

pH: The ionization state of a molecule can dramatically affect its solubility.[5][6] For diols, while they are generally neutral, the presence of other ionizable groups in the molecule will render its solubility pH-dependent.

-

Temperature: Solubility is generally temperature-dependent. Understanding this relationship is crucial for manufacturing and storage.

-

Solvent Composition: The choice of solvent or co-solvent system can significantly alter solubility.[7]

-

Presence of Excipients: In a formulated product, excipients can either enhance or suppress the solubility of the API.

Enantioselective Solubility

In some cases, the individual enantiomers of a chiral compound may exhibit different solubilities in a chiral environment. While less common for diols in achiral solvents, this phenomenon, known as enantioselective solubility, should be considered, particularly in the presence of chiral excipients or in biological systems.

Ensuring Longevity: Stability Studies

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[8][9][10] For chiral diols, stability studies must not only assess for degradation products but also for any potential chiral inversion or racemization.[11]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, involves subjecting the chiral diol to conditions more severe than those it would typically encounter during storage and use.[12][13][14] These studies are invaluable for:

-

Identifying potential degradation pathways.[15]

-

Elucidating the structure of degradation products.

-

Developing and validating stability-indicating analytical methods.[15]

Table 1: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for Diols |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis of other functional groups, potential for dehydration |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Hydrolysis of other functional groups, potential for elimination reactions |

| Oxidation | 3-30% H₂O₂, heat | Oxidation of hydroxyl groups to aldehydes, ketones, or carboxylic acids[16] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Dehydration, rearrangement reactions |

| Photostability | Exposure to light (ICH Q1B guidelines)[17][18] | Photolytic cleavage, oxidation |

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][17] These studies are performed on the drug substance and the final drug product in its proposed packaging.[9][10]

dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=2];

} caption { label = "Workflow for Formal Stability Testing"; fontsize = 12; } enddot

Caption: Workflow for Formal Stability Testing

Chiral Stability: A Critical Consideration

A crucial aspect of stability testing for chiral diols is monitoring for any changes in enantiomeric purity.[11] Racemization, the conversion of one enantiomer into an equal mixture of both, can lead to a loss of efficacy and the introduction of an undesired stereoisomer. A thesis on the racemization of a diol-containing compound highlighted that racemization can occur under strongly acidic conditions.[19]

Stability-indicating methods must be capable of separating and quantifying the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[20]

The Analytical Toolkit: Methods for Quantification

Accurate and precise analytical methods are the lynchpin of reliable solubility and stability data. The choice of method depends on the properties of the chiral diol and the requirements of the study.

Table 2: Comparison of Analytical Methods for Chiral Diol Analysis

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[20] | Widely applicable, robust, quantitative.[20] | Can require method development, may need derivatization. |

| Chiral SFC | Supercritical fluid mobile phase for separation on a chiral stationary phase. | Faster analysis, reduced solvent consumption.[20] | Specialized equipment required. |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column.[21][22] | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds, may require derivatization. |

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals.[21][23] | Provides structural information, accurate quantification.[20][23] | Lower sensitivity than chromatographic methods.[20] |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, small sample volume.[20] | Can be less robust than HPLC. |

Conclusion: A Pathway to Success

The successful development of a chiral diol into a pharmaceutical product hinges on a deep and early understanding of its solubility and stability. By adopting a systematic and scientifically rigorous approach, as outlined in this guide, researchers can proactively address potential challenges, make informed decisions, and ultimately, de-risk their development programs. The integration of solid-state characterization, robust solubility and stability protocols, and validated, enantioselective analytical methods provides a comprehensive framework for ensuring the quality, safety, and efficacy of these vital therapeutic agents.

References

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. Detection of chiral defects in crystalline organic solids using solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ibisscientific.com [ibisscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. chiral-labs.com [chiral-labs.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 19. diva-portal.org [diva-portal.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. gcms.cz [gcms.cz]

- 23. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

fundamental chemistry of C8 chiral diols

An In-Depth Technical Guide to the Fundamental Chemistry of C8 Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral diols are fundamental structural motifs and powerful tools in modern organic chemistry, finding extensive applications from asymmetric catalysis to the synthesis of complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the core chemistry of C8 chiral diols, a class of compounds particularly relevant due to their ideal balance of hydrophilicity and lipophilicity. We will explore the principal stereoselective strategies for their synthesis, including asymmetric dihydroxylation and catalytic reduction, detailing the mechanistic underpinnings and providing actionable experimental protocols. Furthermore, this guide elucidates the critical roles of C8 chiral diols as versatile chiral building blocks, ligands for asymmetric catalysis, and key intermediates in the drug development pipeline.[3][4][5] The content is structured to provide both foundational knowledge for researchers new to the field and field-proven insights for seasoned professionals in pharmaceutical and materials science.

The Strategic Importance of C8 Chiral Diols in Modern Chemistry

Chiral diols are organic compounds containing two hydroxyl (-OH) groups attached to a chiral molecular scaffold.[3] Their significance stems from the precise three-dimensional arrangement of these hydroxyl groups, which can serve as coordination points for metal catalysts, participate in hydrogen-bond-directed reactions, or act as stereocontrolling elements in complex syntheses.[6][7][8]

The eight-carbon (C8) backbone imparts a unique set of properties. It is long enough to provide substantive lipophilicity, enhancing solubility in organic solvents and facilitating interactions with non-polar moieties in substrates or biological targets, yet the two hydroxyl groups ensure sufficient polarity for aqueous compatibility and catalytic activity. This amphiphilic character makes C8 diols, such as 1,2-octanediol (caprylyl glycol), valuable components in cosmetic and pharmaceutical formulations as humectants, emollients, and antimicrobial stabilizers.[9][10]

From a synthetic standpoint, C8 chiral diols are classified by the relative positions of the two hydroxyl groups (e.g., 1,2-, 1,3-, 1,4-diols). Each positional isomer offers distinct stereochemical challenges in its synthesis and unique opportunities in its application. This guide will focus on the most synthetically relevant isomers.

Caption: Classification of common C8 diol isomers.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing chiral diols is the precise control of stereochemistry. Several powerful methodologies have been developed to access enantiomerically pure C8 diols.

Synthesis of Chiral 1,2-Octanediols

Vicinal diols are among the most common and useful chiral motifs. The premier method for their synthesis is the asymmetric dihydroxylation of alkenes.

The Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD is a cornerstone reaction for converting prochiral olefins into chiral 1,2-diols with high enantioselectivity.[2][11] For the synthesis of chiral 1,2-octanediol, the substrate is 1-octene. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant.[12][13]

Causality of Stereoselection: The chiral ligand (derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ)) coordinates to the osmium center, creating a chiral pocket.[11] The alkene approaches this complex with a specific facial bias, dictated by the ligand, leading to the formation of one enantiomer of the diol over the other. The use of pre-packaged reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplifies the procedure and provides predictable stereochemical outcomes.[11]

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Octene

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) to the solvent. Stir until the reagents are dissolved, resulting in a clear, two-phase solution.

-

Substrate Addition: Add 1-octene to the reaction mixture.

-

Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, add a solid quenching agent, such as sodium sulfite or sodium metabisulfite, and stir for an additional hour.

-

Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2-octanediol.

Osmium-Free Dihydroxylation: Due to the toxicity and cost of osmium, significant research has focused on developing osmium-free alternatives.[14] Methods using catalysts based on more benign metals like iron and manganese have emerged as promising, albeit often less general, alternatives for the syn-dihydroxylation of alkenes.[14][15]

Synthesis of Chiral 1,3-Octanediols

The synthesis of chiral 1,3-diols often involves the stereoselective reduction of a β-hydroxy ketone precursor.[1][16]

Asymmetric Reduction: A powerful strategy involves the creation of a chiral β-hydroxy ketone via an asymmetric aldol reaction, followed by a diastereoselective reduction of the ketone.[1] Biocatalytic methods, using enzymes like ketoreductases, are particularly effective for this reduction, often providing access to either syn or anti diastereomers with very high enantiomeric purity.[17]

Enzymatic Resolution: An alternative approach involves the enzymatic resolution of a racemic precursor, such as 1-octen-3-ol.[18] Specific enzymes can selectively acylate one enantiomer, allowing for the easy separation of the acylated and unacylated alcohols. The separated enantiomer can then be further elaborated into the desired 1,3-octanediol.[18]

Synthesis of Chiral 1,4-Octanediols

Accessing chiral 1,4-diols can be achieved through the catalytic enantioselective diboration of conjugated 1,3-dienes.[19]

Catalytic Enantioselective Diboration: This method involves the platinum-catalyzed addition of a diboron reagent (like bis(pinacolato)diboron, B₂(pin)₂) across a 1,3-diene.[19] In the presence of a chiral phosphonite ligand, the diboration proceeds enantioselectively. The resulting 1,4-diborylated intermediate is then oxidized (e.g., with hydrogen peroxide) to yield the corresponding enantiomerically enriched 1,4-diol.[19] This represents a significant advance in accessing these valuable chiral building blocks from simple starting materials.

Applications in Asymmetric Synthesis and Catalysis

Once synthesized, C8 chiral diols are not merely synthetic targets but are themselves powerful tools for creating other chiral molecules.

As Chiral Ligands and Organocatalysts

The two hydroxyl groups of a chiral diol can coordinate to a Lewis acidic metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[3][8] This principle is the foundation for a vast number of asymmetric transformations.

Beyond metal catalysis, chiral diols like derivatives of BINOL and TADDOL can function as potent organocatalysts.[6][7] They can act as chiral Brønsted acids, activating substrates through hydrogen bonding to create a chiral pocket and induce enantioselectivity in reactions such as allylborations, conjugate additions, and Diels-Alder reactions.[6][20]

As Versatile Chiral Building Blocks

Chiral diols are invaluable "chiral pool" starting materials. The two hydroxyl groups can be chemically differentiated—for instance, by selectively protecting one—allowing for sequential, stereocontrolled transformations. This makes them ideal precursors for the synthesis of complex molecules.[4] They are frequently used as key intermediates in the total synthesis of natural products, including alkaloids, macrolides, and polyketides.[12][13] For example, the insect pheromone (+)-endo-brevicomin can be synthesized from a chiral C8 diol derivative.[21][22]

Role in Drug Discovery and Development

The importance of chirality in pharmaceuticals is well-established; often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[23][24] Consequently, the production of single-enantiomer drugs is a primary goal in modern drug development, with over half of all drugs in development being chiral.[5]

C8 chiral diols play a pivotal role in this endeavor in two main ways:

-

Chiral Scaffolds: They serve as foundational chiral scaffolds upon which the rest of a drug molecule can be constructed. Their C8 backbone can be incorporated into the final active pharmaceutical ingredient (API), imparting both chirality and favorable physicochemical properties.

-

Intermediates for API Synthesis: They are critical intermediates in multi-step syntheses of complex APIs. A modular synthesis approach, where a chiral C8 diol fragment is prepared and later coupled with other molecular fragments, is a common and efficient strategy.[4][25]

Caption: Workflow for using a C8 chiral diol in drug synthesis.

Conclusion and Future Outlook

C8 chiral diols represent a fundamentally important class of molecules, bridging the gap between simple starting materials and complex, high-value products. The development of robust and highly selective synthetic methods, led by innovations like the Sharpless Asymmetric Dihydroxylation, has made these compounds readily accessible. Their utility as chiral ligands, organocatalysts, and synthetic building blocks ensures their continued relevance in academic research and industrial applications, particularly in the pharmaceutical sector.

Future research will likely focus on developing more sustainable and economical synthetic routes, such as expanding the scope and efficiency of osmium-free dihydroxylation methods and harnessing biocatalysis for even greater selectivity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of mastering the will only increase.

References

- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. alfachemic.com [alfachemic.com]

- 4. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. symeres.com [symeres.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 1,2-Octanediol - Wikipedia [en.wikipedia.org]

- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration [organic-chemistry.org]

- 20. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmtech.com [pharmtech.com]

- 24. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploring the Potential Biological Activity of Octane-3,6-diol

Foreword: Charting the Unexplored Biological Landscape of Octane-3,6-diol

In the vast realm of small molecules with therapeutic potential, countless structures remain unexplored. This compound, a simple aliphatic diol, represents one such uncharted territory. While its close relatives, such as 1,2-octanediol, have found applications as antimicrobial and insecticidal agents, the biological activity profile of the 3,6-isomer remains largely uncharacterized[1][2]. This guide is crafted for researchers, scientists, and drug development professionals embarking on the exciting journey of elucidating the potential biological effects of novel chemical entities like this compound. We will eschew a rigid, templated approach, instead adopting a fluid and logical progression of inquiry that mirrors the scientific process itself. Our exploration will be grounded in established methodologies, providing not only the "how" but, more critically, the "why" behind each experimental decision. This document will serve as a comprehensive roadmap, from initial broad-spectrum screening to more focused mechanistic studies, empowering you to unlock the latent biological potential of this compound.

I. Foundational Investigations: Initial Cytotoxicity and Antimicrobial Screening

Before delving into specific therapeutic areas, it is paramount to establish a foundational understanding of how this compound interacts with living systems at a fundamental level. This initial phase of investigation centers on two key areas: general cytotoxicity and broad-spectrum antimicrobial activity. The rationale here is twofold: to identify any overt toxicity that might preclude further development and to uncover potential antimicrobial properties, a known characteristic of some aliphatic diols[3].

A. Assessment of General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4][5] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT-Based Cytotoxicity Assay

-

Cell Culture: A human cell line, such as HEK293 (for general toxicity) or a cancer cell line like HeLa, should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions. The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[7]

-

Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are dissolved in 130 µL of DMSO. The plate is then incubated for 15 minutes with shaking.[7]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. An IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Data Presentation: Hypothetical Cytotoxicity of this compound

| Concentration (µM) | % Cell Viability (± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 95.7 ± 4.8 |

| 50 | 88.4 ± 6.2 |

| 100 | 75.1 ± 5.9 |

| 250 | 52.3 ± 7.1 |

| 500 | 21.9 ± 4.3 |

B. Evaluation of Antimicrobial Potential: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[8][9] This technique relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[9]

Experimental Protocol: Agar Well Diffusion Assay

-

Preparation of Nutrient Agar: Nutrient agar is prepared by dissolving beef extract, peptone, yeast extract, sodium chloride, and agar in distilled water, followed by sterilization.[8]

-

Inoculum Preparation: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) is prepared.[8]

-

Agar Plate Preparation: The sterile molten agar is poured into sterile petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with the test microorganism.

-

Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer. A defined volume of different concentrations of this compound is then added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition is measured in millimeters.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

| Test Microorganism | Concentration of this compound (mg/mL) | Zone of Inhibition (mm ± SD) |

| S. aureus | 1 | 8.2 ± 0.5 |

| 5 | 12.5 ± 0.8 | |

| 10 | 16.1 ± 1.1 | |

| E. coli | 1 | 0 |

| 5 | 6.3 ± 0.4 | |

| 10 | 9.8 ± 0.6 |

II. Probing for Anti-inflammatory Effects: A Mechanistic Approach

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents a key focus of drug discovery.[10][11] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes.[12][13] Therefore, investigating the potential of this compound to modulate this pathway is a logical next step.

A. Rationale for Targeting the NF-κB Pathway

The NF-κB family of transcription factors plays a crucial role in immunity and inflammation.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[12] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. Small molecules that can inhibit this pathway are of significant therapeutic interest.[14][15][16]

Diagram: The Canonical NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway.

B. In Vitro Assay for NF-κB Inhibition

A common method to assess NF-κB activation is to measure the levels of a downstream pro-inflammatory mediator, such as Prostaglandin E2 (PGE2). Lipopolysaccharide (LPS) is a potent activator of the NF-κB pathway in immune cells like macrophages.

Experimental Protocol: Measurement of PGE2 Production in LPS-Stimulated Macrophages

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium.

-

Cell Seeding and Treatment: Cells are seeded in a 24-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of PGE2 production by this compound is calculated relative to the LPS-stimulated control.

Data Presentation: Hypothetical Inhibition of PGE2 Production by this compound

| Treatment | PGE2 Concentration (pg/mL ± SD) | % Inhibition |

| Control (Unstimulated) | 50 ± 15 | - |

| LPS (1 µg/mL) | 1250 ± 110 | 0 |

| LPS + this compound (10 µM) | 1025 ± 95 | 18 |

| LPS + this compound (50 µM) | 675 ± 80 | 46 |

| LPS + this compound (100 µM) | 350 ± 65 | 72 |

III. Experimental Workflow and Decision-Making Framework

The exploration of a novel compound's biological activity should follow a logical and tiered approach. The following workflow illustrates the decision-making process based on the outcomes of the initial screening assays.

Diagram: Experimental Workflow for Biological Activity Screening

Caption: A decision-making workflow for screening this compound.

IV. Concluding Remarks and Future Directions

This guide has laid out a systematic and scientifically grounded approach to the initial exploration of the biological activity of this compound. By commencing with broad assessments of cytotoxicity and antimicrobial effects, and then progressing to more targeted mechanistic studies based on those initial findings, researchers can efficiently and effectively profile this novel compound. Positive results in any of these assays would open up new avenues of investigation. For instance, significant and selective cytotoxicity against a cancer cell line would warrant a more in-depth anti-cancer screening campaign. Confirmed antimicrobial activity would necessitate the determination of minimum inhibitory and bactericidal concentrations (MIC/MBC) and studies into the mechanism of action. Similarly, promising anti-inflammatory data would lead to more direct investigations of the NF-κB pathway, such as Western blotting for phosphorylated IκBα or immunofluorescence to visualize NF-κB nuclear translocation. The journey of drug discovery is one of incremental steps, and the framework provided herein offers a robust starting point for uncovering the potential therapeutic value of this compound.

References

- 1. 1,2-Octanediol, a Novel Surfactant, for Treating Head Louse Infestation: Identification of Activity, Formulation, and Randomised, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-octanediol [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]